tert-Butyl (S)-2-(bis(tert-butoxycarbonyl)amino)hex-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-2-(bis(tert-butoxycarbonyl)amino)hex-5-enoate: is a synthetic organic compound often used in various chemical and pharmaceutical applications. This compound is characterized by its tert-butyl and bis(tert-butoxycarbonyl) groups, which are commonly used as protecting groups in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-(bis(tert-butoxycarbonyl)amino)hex-5-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as hex-5-enoic acid and tert-butylamine.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions during subsequent steps.
Formation of Ester: The carboxylic acid group is esterified with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Final Product: The final product, this compound, is obtained after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-2-(bis(tert-butoxycarbonyl)amino)hex-5-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl (S)-2-(bis(tert-butoxycarbonyl)amino)hex-5-enoate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amino acids.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-2-(bis(tert-butoxycarbonyl)amino)hex-5-enoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (S)-2-aminohex-5-enoate: Lacks the bis(tert-butoxycarbonyl) groups.
tert-Butyl (S)-2-(tert-butoxycarbonyl)aminohex-5-enoate: Contains only one tert-butoxycarbonyl group.
Uniqueness
tert-Butyl (S)-2-(bis(tert-butoxycarbonyl)amino)hex-5-enoate is unique due to the presence of two tert-butoxycarbonyl groups, which provide enhanced protection for the amino group and influence the compound’s reactivity and stability.
Properties
Molecular Formula |
C20H35NO6 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]hex-5-enoate |
InChI |
InChI=1S/C20H35NO6/c1-11-12-13-14(15(22)25-18(2,3)4)21(16(23)26-19(5,6)7)17(24)27-20(8,9)10/h11,14H,1,12-13H2,2-10H3/t14-/m0/s1 |
InChI Key |
AYTODZLVRVKVPP-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC=C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC=C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.